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molecular formula C10H15ClO3 B8496988 Ethyl 2-acetyl-5-chlorohex-4-enoate CAS No. 26209-40-5

Ethyl 2-acetyl-5-chlorohex-4-enoate

Cat. No. B8496988
M. Wt: 218.68 g/mol
InChI Key: CIWYMZMDTIPDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04032579

Procedure details

To a solution of 46 g sodium (2 g atom) in 500 ml ethanol at reflux, in a 2-liter flask equipped with mechanical stirrer, and addition funnel, was added 325 g ethyl acetoacetate (2.5 mole) over 30 minutes. The resulting solution of enolate was refluxed for 15 minutes, and then 250 g (2.0 mole) 1,3-dichlorobut-2-ene was added dropwise at such a rate as to maintain reflux with gentle heating towards the end of the addition. After addition, refluxing and stirring were maintained for 4 hours, the condenser converted for distillation, and ethanol removed as 500 ml distillate. The residual product was cooled, water and 1.2 N hydrochloric acid were added and the organic layer separated. The aqueous portion was extracted with ether, the organic layers combined, washed with water and brine, filtered through sodium sulfate and evaporated in vacuo to give 485 g dark yellow oil (96%, based on dichlorobutene). Vpc showed 73% of trans plus cis product, together with other volatiles.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
325 g
Type
reactant
Reaction Step Two
[Compound]
Name
enolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1,3-dichlorobut-2-ene
Quantity
250 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[C:2]([O:8][CH2:9][CH3:10])(=[O:7])[CH2:3][C:4]([CH3:6])=[O:5].Cl[CH2:12][CH:13]=[C:14]([Cl:16])[CH3:15]>C(O)C>[C:2]([CH:3]([CH2:12][CH:13]=[C:14]([Cl:16])[CH3:15])[C:4](=[O:5])[CH3:6])([O:8][CH2:9][CH3:10])=[O:7] |^1:0|

Inputs

Step One
Name
Quantity
46 g
Type
reactant
Smiles
[Na]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
325 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Step Three
Name
enolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
1,3-dichlorobut-2-ene
Quantity
250 g
Type
reactant
Smiles
ClCC=C(C)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with mechanical stirrer, and addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
TEMPERATURE
Type
TEMPERATURE
Details
reflux
TEMPERATURE
Type
TEMPERATURE
Details
with gentle heating towards the end of the addition
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
TEMPERATURE
Type
TEMPERATURE
Details
were maintained for 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
the condenser converted for distillation, and ethanol
CUSTOM
Type
CUSTOM
Details
removed as 500 ml distillate
TEMPERATURE
Type
TEMPERATURE
Details
The residual product was cooled
ADDITION
Type
ADDITION
Details
water and 1.2 N hydrochloric acid were added
CUSTOM
Type
CUSTOM
Details
the organic layer separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous portion was extracted with ether
WASH
Type
WASH
Details
washed with water and brine
FILTRATION
Type
FILTRATION
Details
filtered through sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give 485 g dark yellow oil (96%, based on dichlorobutene)

Outcomes

Product
Name
Type
Smiles
C(=O)(OCC)C(C(C)=O)CC=C(C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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